molecular formula C23H20N2O5 B4895432 BENZYL 3'-ACETYL-6'-AMINO-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-5'-CARBOXYLATE CAS No. 5678-84-2

BENZYL 3'-ACETYL-6'-AMINO-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-5'-CARBOXYLATE

Cat. No.: B4895432
CAS No.: 5678-84-2
M. Wt: 404.4 g/mol
InChI Key: OMNYSBVSKZLENY-UHFFFAOYSA-N
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Description

Benzyl 3'-acetyl-6'-amino-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate is a spirocyclic indole derivative characterized by a fused pyran ring and multiple functional groups, including a benzyl ester, acetyl, amino, methyl, and oxo substituents.

Properties

IUPAC Name

benzyl 5'-acetyl-2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-13(26)18-14(2)30-20(24)19(21(27)29-12-15-8-4-3-5-9-15)23(18)16-10-6-7-11-17(16)25-22(23)28/h3-11H,12,24H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNYSBVSKZLENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OCC4=CC=CC=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386377
Record name STK790816
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5678-84-2
Record name STK790816
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 3’-ACETYL-6’-AMINO-2’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their high efficiency, operational simplicity, and ability to produce complex molecules in a single step . A common synthetic route involves the reaction of indole-3-carbaldehyde with various reagents under specific conditions to form the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign catalysts, such as ZnO nanoparticles, has been explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

BENZYL 3’-ACETYL-6’-AMINO-2’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures to ensure the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

BENZYL 3’-ACETYL-6’-AMINO-2’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of BENZYL 3’-ACETYL-6’-AMINO-2’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole and pyran rings play a crucial role in its binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Structural Comparison

The target compound shares a spiro[indole-3,4'-heterocycle] core with other derivatives but differs in substituents and ring systems:

Compound Core Structure Key Substituents Functional Groups
Target Compound Spiro[indole-3,4'-pyran] 3'-Acetyl, 6'-amino, 2'-methyl, 5'-benzyl carboxylate Ester, acetyl, amine, oxo
3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrrolo[3,4-b]pyridine]-6′-carboxylic acid Spiro[indoline-3,4′-pyrrolo...] 6′-Carboxylic acid, 1′,5′-diphenyl, 3′-methyl Carboxylic acid, oxo, phenyl
Compound 6 (1-f6-amino-5-methoxy-10-methyl-1,2-dihydrospiro[indole-3,4'-piperidine]-1-yl 2,2,2-trifluoroethan-1-one) Spiro[indole-3,4'-piperidine] 6-Amino, 5-methoxy, 10-methyl, trifluoroacetyl Amine, methoxy, trifluoroacetyl

Key Observations :

  • The pyran ring in the target compound may confer different conformational stability compared to piperidine or pyrrolopyridine rings in analogues .

Key Observations :

  • Microwave-assisted synthesis () offers faster reaction times and higher yields compared to traditional heating .
  • Hydrogenation methods () achieve high yields (>90%) but require specialized conditions (H₂ atmosphere) .

Key Observations :

  • The amino and acetyl groups in the target compound may enhance interactions with biological targets, similar to the anticancer activity observed in .
  • The benzyl ester group could improve metabolic stability compared to carboxylic acid derivatives .

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